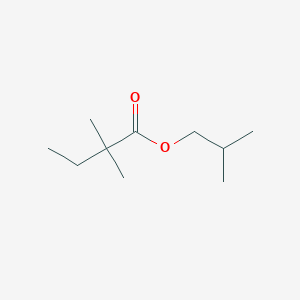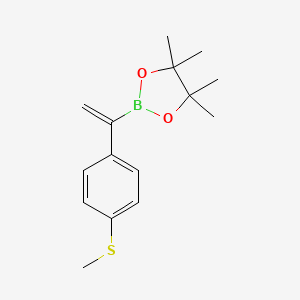
(+)-Pinaneborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Pinaneborane is a chiral organoboron compound that has garnered significant interest in the field of organic chemistry. It is known for its unique structure, which includes a boron atom bonded to a pinane framework. This compound is particularly valuable due to its applications in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pinaneborane typically involves the hydroboration of pinene with borane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer. The process can be summarized as follows:
Hydroboration Reaction: Pinene is reacted with borane (BH3) in an inert solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stability of the borane complex.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production involves scaling up the hydroboration process. This requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The boron atom in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted boron derivatives.
科学研究应用
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Medicine: Research is ongoing to investigate its role in the synthesis of biologically active molecules.
Industry: this compound is utilized in the production of advanced materials and polymers, leveraging its unique chemical properties.
作用机制
The mechanism of action of (+)-Pinaneborane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating catalytic processes. The pinane framework provides steric hindrance, which is crucial for the selectivity of reactions. The pathways involved often include the formation of transient intermediates that undergo further transformations to yield the desired products.
相似化合物的比较
Similar Compounds
(-)-Pinaneborane: The enantiomer of (+)-Pinaneborane, with similar chemical properties but different stereochemistry.
Borane (BH3): A simpler boron hydride used in hydroboration reactions.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups, widely used in organic synthesis.
Uniqueness
This compound stands out due to its chiral nature and the stability provided by the pinane framework. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Its ability to form stable complexes and participate in selective reactions further enhances its utility in various scientific and industrial applications.
属性
分子式 |
C10H16BO2 |
|---|---|
分子量 |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChI 键 |
LWAMOOKWTDKVFQ-RKSFOETPSA-N |
手性 SMILES |
[B]1OC2CC3CC([C@@]2(O1)C)C3(C)C |
规范 SMILES |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


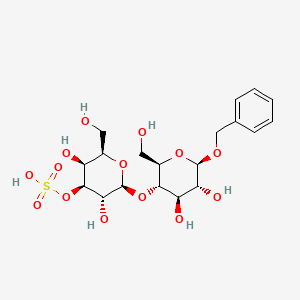
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)


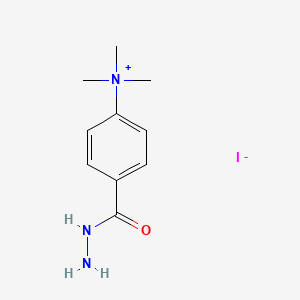
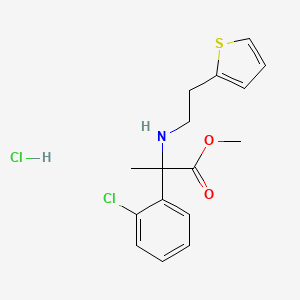
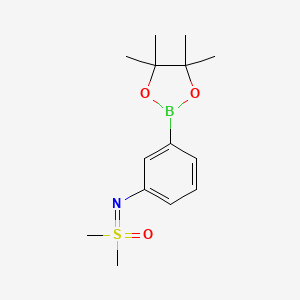

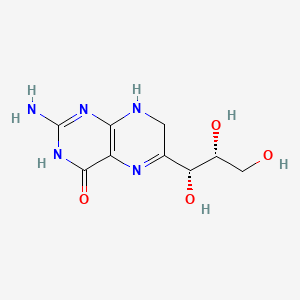
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
